

# Ent-Spathulenol: A Comprehensive Technical Overview of its Biological Activities

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## Compound of Interest

Compound Name: *Ent-Spathulenol*

Cat. No.: *B1252870*

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[City, State] – October 30, 2025 – **Ent-spathulenol**, a naturally occurring sesquiterpenoid alcohol found in a variety of aromatic plants, is emerging as a compound of significant interest to the scientific and medical research communities. A comprehensive review of existing literature reveals its potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This in-depth guide provides a technical overview of the current understanding of **ent-spathulenol**'s mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising natural compound.

## Anticancer Activity: Targeting Key Signaling Pathways

**Ent-spathulenol** has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis and the modulation of key inflammatory signaling pathways that are often dysregulated in cancer.

## Quantitative Anticancer Data

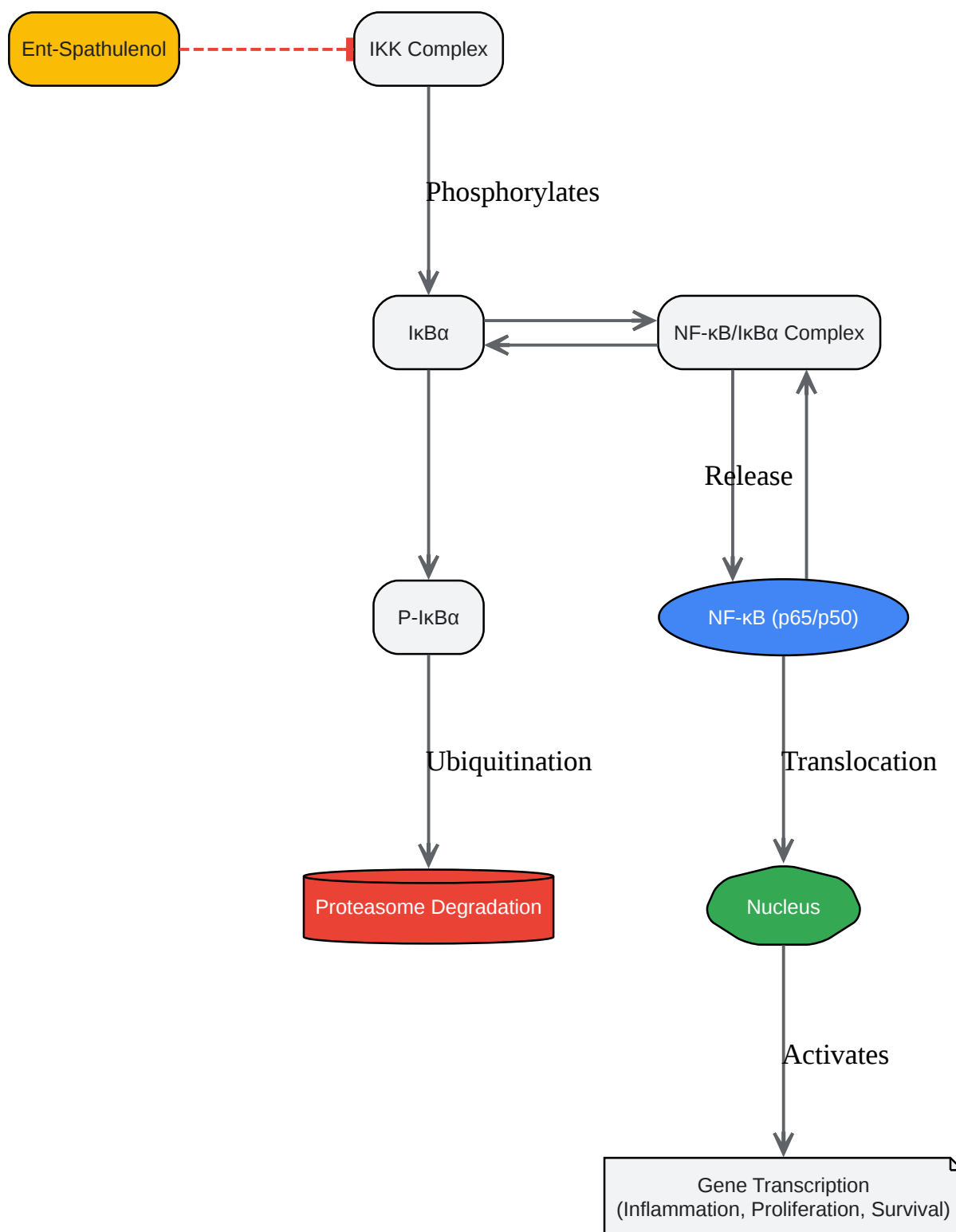
The efficacy of **ent-spathulenol** across different cancer cell lines has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) and growth inhibitory

(GI50) values serving as key metrics.

Cell Line	Assay Type	IC50 / GI50 (µg/mL)	Reference
Ovarian Cancer (OVCAR-3)	Sulforhodamine B	GI50: 49.30	[1]
Human Melanoma (SK-MEL-28)	MTT	IC50: ~50	[2]
Murine Melanoma (B16-F10)	MTT	IC50: 46.8 (DCM fraction)	[2]
Breast Cancer (MCF-7)	Not Specified	Data suggests activity	[3]
Prostate Cancer (PC-3)	Not Specified	Data suggests activity	[3]
Human Lymphocytes	Proliferation Assay	IC50: 85.4 ± 11.08	[4]
Activated Lymphocytes (Apoptosis)	Flow Cytometry	IC50: 77.2 ± 5.31	[4]
Oral Cancer (SCC9)	MTT	IC50: 113.95 (flower essential oil)	[5]

## Modulation of the NF-κB Signaling Pathway

A crucial aspect of **ent-spathulenol**'s anticancer and anti-inflammatory activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. While the direct molecular target of **ent-spathulenol** within this pathway is still under investigation, evidence suggests that sesquiterpenoids can interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.[3][6][7]

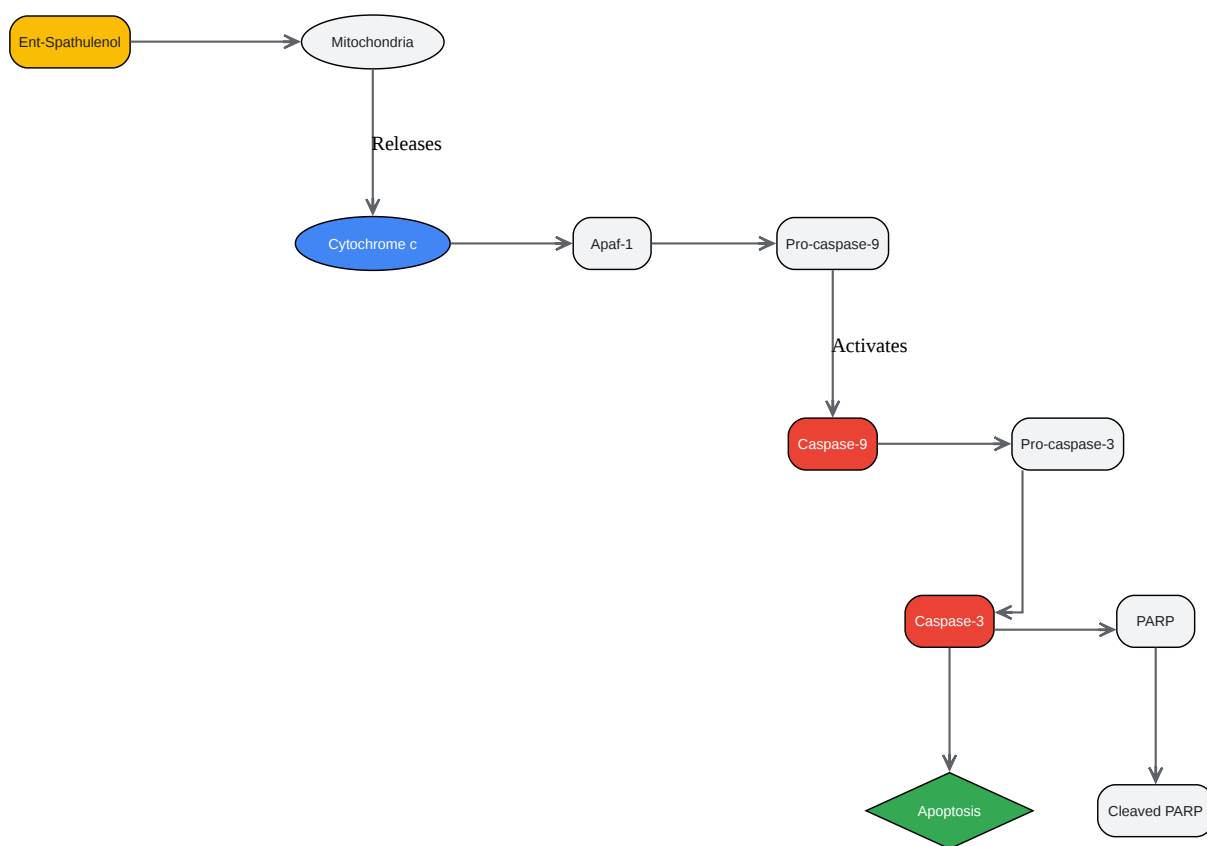


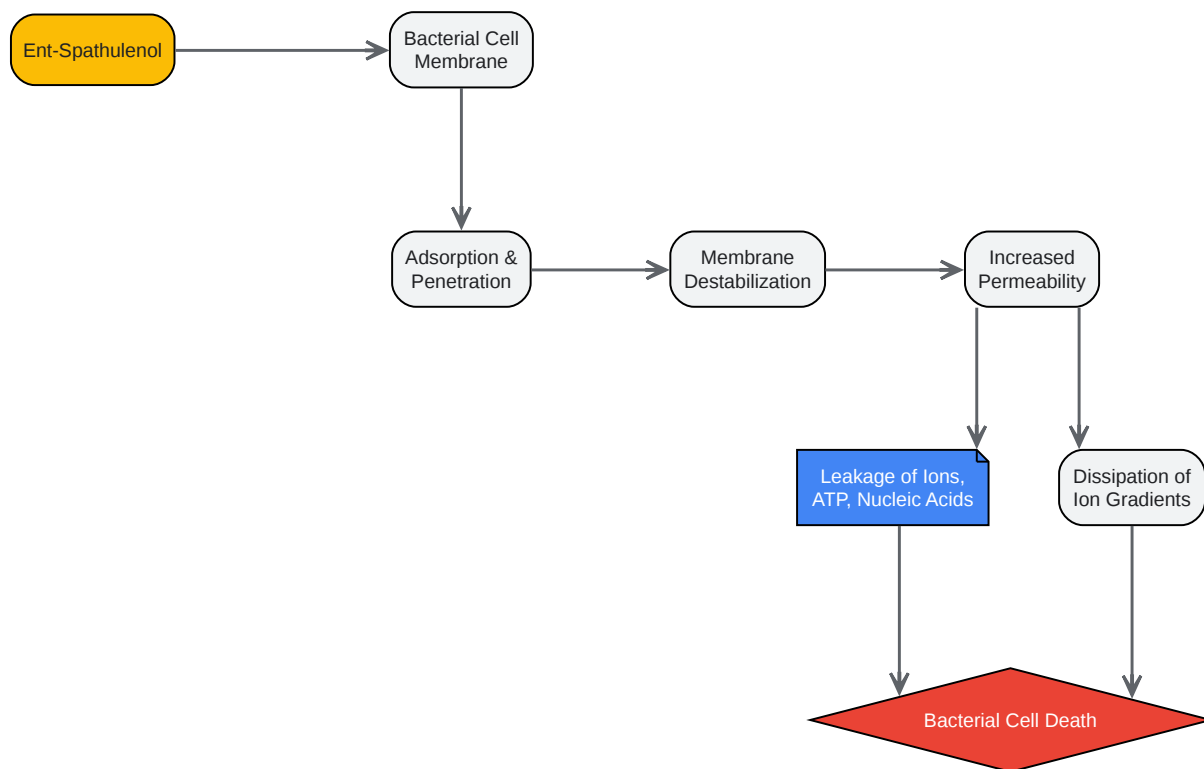
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Inhibition of the NF-κB signaling pathway by **Ent-Spathulenol**.

## Induction of Apoptosis via Caspase Activation

**Ent-spathulenol** has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by a family of cysteine proteases called caspases. The activation of these caspases leads to the systematic dismantling of the cell. Studies suggest that **ent-spathulenol** can induce apoptosis through a caspase-3 independent pathway in lymphocytes.[4] However, many sesquiterpenoids are known to activate the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[8] The cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis.





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